1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]
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Overview
Description
1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(trifluoromethyl)benzyl chloride and 4-methoxyphenylhydrazine.
Formation of Indole-2,3-dione: The indole-2,3-dione core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Coupling Reaction: The 3-(trifluoromethyl)benzyl chloride is then coupled with the indole-2,3-dione core in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 3-(trifluoromethyl)benzyl chloride
- 4-methoxyphenylhydrazine
- Indole-2,3-dione derivatives
Uniqueness
1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and methoxyphenyl groups contribute to its stability and reactivity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-[(4-methoxyphenyl)diazenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]indol-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N3O2/c1-31-18-11-9-17(10-12-18)27-28-21-19-7-2-3-8-20(19)29(22(21)30)14-15-5-4-6-16(13-15)23(24,25)26/h2-13,30H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRRLNOFZUOXTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=C(N(C3=CC=CC=C32)CC4=CC(=CC=C4)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701121107 |
Source
|
Record name | 1H-Indole-2,3-dione, 1-[[3-(trifluoromethyl)phenyl]methyl]-, 3-[(4-methoxyphenyl)hydrazone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701121107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303984-93-2 |
Source
|
Record name | 1H-Indole-2,3-dione, 1-[[3-(trifluoromethyl)phenyl]methyl]-, 3-[(4-methoxyphenyl)hydrazone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701121107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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